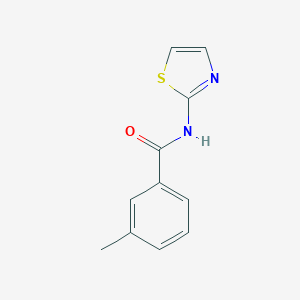
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide (also known as GW 501516 or Cardarine) is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s by pharmaceutical company GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and fat burning, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows coactivator recruitment and subsequent gene transcription. The activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also downregulates genes involved in inflammation and lipid synthesis. The overall effect is an increase in energy metabolism and a decrease in inflammation and lipid accumulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and enhanced fat burning. It has also been shown to improve lipid profiles, reduce the risk of atherosclerosis, and protect against liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ selectively, and its potential therapeutic effects in various diseases. However, its use in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage, and its classification as a performance-enhancing drug by anti-doping agencies.
Direcciones Futuras
Future research on N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide could focus on its potential therapeutic effects in specific diseases, such as diabetes, obesity, and cancer. It could also investigate its safety and long-term effects in humans, as well as its potential use as a performance-enhancing drug in athletes. Finally, it could explore the development of new PPARδ agonists with improved selectivity and safety profiles.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide involves several steps, including the reaction between 5-chloro-2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylaminobenzamide in the presence of a base to obtain the final product. The synthesis method has been well-established and is widely used in both academic and industrial settings.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. The activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity, reduce inflammation, and enhance endurance.
Propiedades
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
CYNTXZLFTPCBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




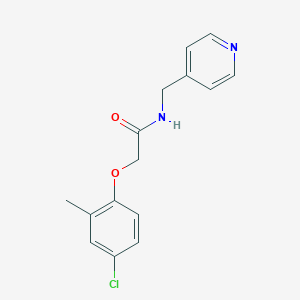
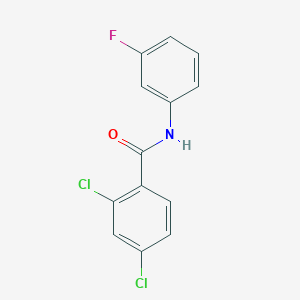
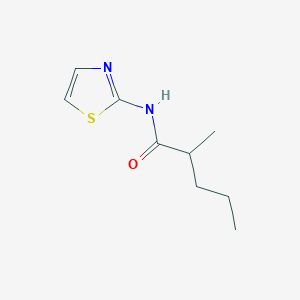

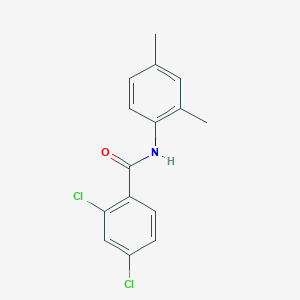
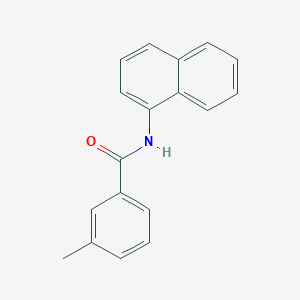

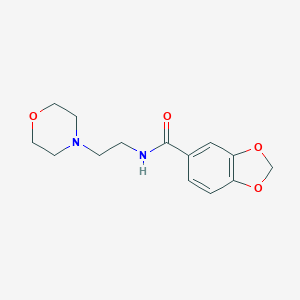

methanone](/img/structure/B270740.png)


